2-(Benzylideneamino)-4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]pyrrole-3-carbonitrile
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Overview
Description
4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups
Preparation Methods
The synthesis of 4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where halogen atoms can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other substituted pyrroles and aromatic compounds with chlorophenyl and fluorophenyl groups. Some examples are:
- 4-chlorophenylpyrrole
- 4-fluorophenylpyrrole
- Phenylmethylidene-substituted pyrroles Compared to these compounds, 4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H17ClFN3 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
2-(benzylideneamino)-4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C25H17ClFN3/c26-21-10-8-20(9-11-21)24-17-30(16-19-6-12-22(27)13-7-19)25(23(24)14-28)29-15-18-4-2-1-3-5-18/h1-13,15,17H,16H2 |
InChI Key |
YFADLBDNTDZKLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(C(=CN2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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